molecular formula C5H8ClF2N3 B12222468 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B12222468
M. Wt: 183.59 g/mol
InChI Key: XIKXMTJEAUBVHT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, influencing the compound’s biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
  • 1-(Chloromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride

Comparison: 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C5H8ClF2N3

Molecular Weight

183.59 g/mol

IUPAC Name

1-(difluoromethyl)-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C5H7F2N3.ClH/c1-3-2-4(8)9-10(3)5(6)7;/h2,5H,1H3,(H2,8,9);1H

InChI Key

XIKXMTJEAUBVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)F)N.Cl

Origin of Product

United States

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